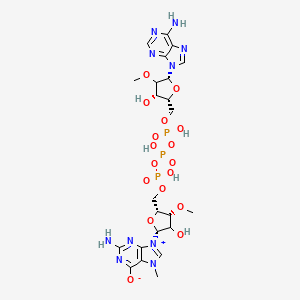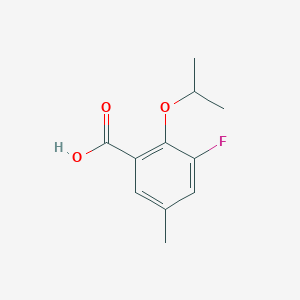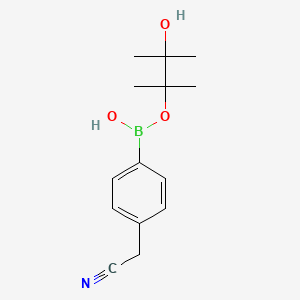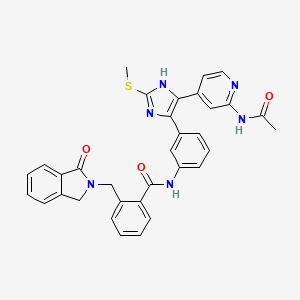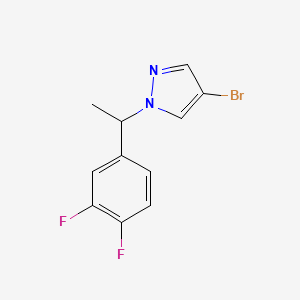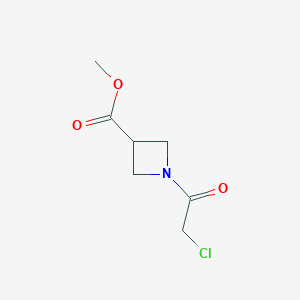
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
科学的研究の応用
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
作用機序
The mechanism of action of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring and the electrophilic chloroacetyl group. The compound can interact with nucleophiles, leading to ring-opening or substitution reactions. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
類似化合物との比較
Similar Compounds
- Methyl azetidine-3-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- Azetidine-2-carboxylic acid
Uniqueness
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific functionalization is required.
特性
分子式 |
C7H10ClNO3 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
methyl 1-(2-chloroacetyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c1-12-7(11)5-3-9(4-5)6(10)2-8/h5H,2-4H2,1H3 |
InChIキー |
FNQCVNIBPQETPV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN(C1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


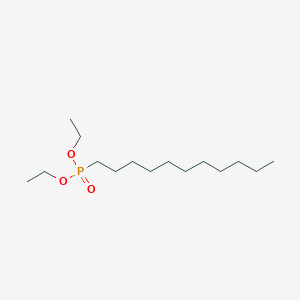


![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)

![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
